molecular formula C10H6F2O3 B2508348 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid CAS No. 191014-72-9

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B2508348
CAS No.: 191014-72-9
M. Wt: 212.152
InChI Key: VXEIUAVCQAVVOW-ONEGZZNKSA-N
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Description

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 3,4-difluorophenylboronic acid with an appropriate enone or enolate precursor. The reaction conditions often include the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorophenylboronic acid: Used in similar synthetic applications and has comparable chemical properties.

    3,4-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in its overall structure and reactivity.

    3,4-Difluorophenyl isocyanate: Another related compound with distinct functional groups and applications.

Uniqueness

4-(3,4-Difluorophenyl)-4-oxobut-2-enoic acid is unique due to its combination of the difluorophenyl group and the enone moiety, which imparts specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(E)-4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEIUAVCQAVVOW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)/C=C/C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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